3-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole with formaldehyde. The process typically includes the following steps :
Starting Materials: Pyrazole and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol.
Another method involves the reaction of acetone hydrazone with formaldehyde in the presence of a base, such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: 3-Methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 5-Methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-Methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(3-8)2-6-7-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMGTFNIOCVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375001 | |
Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112758-40-4 | |
Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-methyl-1H-pyrazole-4-carbaldehyde derivatives influence their crystal packing?
A: The crystal packing of this compound derivatives is significantly influenced by the substituents on the pyrazole ring. For instance, in 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime, the presence of the bulky 1,3,4-thiadiazole and benzene rings leads to specific spatial orientations to minimize steric hindrance. These rings are not coplanar and exhibit dihedral angles of 86.6° and 83.8° with respect to the central pyrazole ring []. This arrangement, along with a C—H⋯π interaction, contributes to the overall stability of the crystal structure [].
Q2: Can you elaborate on the reactivity of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with amines and how does the aryl substituent at the 1-position influence the reaction outcome?
A: Research indicates that the reaction outcome of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with amines can significantly differ depending on the aryl substituent at the 1-position of the pyrazole ring [].
- When the aryl substituent is a pyridin-2-yl group, the reaction with cyclohexylamine proceeds via nucleophilic substitution at the 5-chloro position. This leads to the formation of 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde [].
Q3: Are there any applications of this compound derivatives in materials science, particularly in the field of organic light-emitting devices (OLEDs)?
A: Yes, certain derivatives of this compound show promise as potential phosphorescent emitters in OLEDs []. For instance, a series of heteroleptic iridium (Ir) complexes incorporating derivatives like 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde as ancillary ligands were synthesized and investigated for their photophysical and electrochemical properties []. Notably, Ir(ppy)2L1 (where L1 is the aforementioned derivative) exhibited a high photoluminescence quantum yield (89%) and a short exciton lifetime, desirable characteristics for efficient OLED emitters []. This study highlights the potential of this compound derivatives in advanced materials science applications.
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